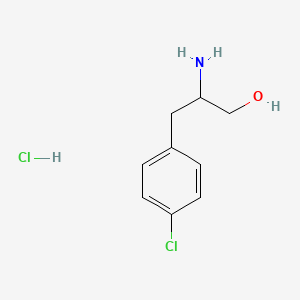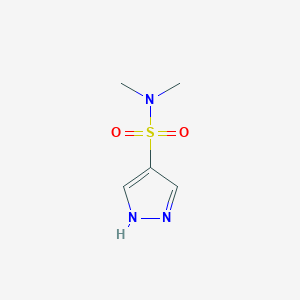
N,N-Dimethyl-1H-pyrazol-4-sulfonamid
Übersicht
Beschreibung
N,N-dimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C5H9N3O2S and its molecular weight is 175.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N-dimethyl-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-dimethyl-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antibiotika
N,N-Dimethyl-1H-pyrazol-4-sulfonamid: Derivate wurden auf ihre antimikrobiellen Eigenschaften untersucht. Diese Verbindungen haben sich als potenzielle Wirkstoffe gegen eine Vielzahl von bakteriellen und Pilzinfektionen erwiesen . Die strukturelle Modifikation des Pyrazolrings kann zur Entwicklung neuer Medikamente mit verbesserter Wirksamkeit und reduzierter Resistenz führen.
Landwirtschaft: Pestizide
Im landwirtschaftlichen Bereich werden Pyrazolderivate bei der Synthese von Pestiziden eingesetzt. Ihre Fähigkeit, den Lebenszyklus von Schädlingen zu unterbrechen, ohne die Ernte nennenswert zu schädigen, macht sie in diesem Bereich wertvoll .
Energetische Materialien: Schmelzgießbare Sprengstoffe
Die energetischen Derivate von This compound wurden für den Einsatz als schmelzgießbare Sprengstoffe untersucht. Diese Verbindungen bieten eine Balance zwischen thermischer Stabilität und Energiefreisetzung, was sie für Anwendungen in der Landesverteidigung und Raumfahrttechnologie geeignet macht .
Organische Synthese: Katalysatoren
Pyrazolderivate dienen als Katalysatoren in der organischen Synthese. Beispielsweise zeigt die Nano-ZnO-katalysierte Synthese von Pyrazolverbindungen die Rolle dieser Derivate bei der Erleichterung verschiedener chemischer Reaktionen .
Pharmazeutische Anwendungen: Analgetika und Entzündungshemmer
Pyrazolderivate, einschließlich This compound, sind für ihre analgetischen und entzündungshemmenden Eigenschaften bekannt. Sie sind Teil der Kernstruktur in führenden Medikamenten wie Celebrex, das zur Behandlung von Schmerzen und Entzündungen eingesetzt wird .
Medikamentenentwicklung: Antikrebsmittel
Die Forschung hat gezeigt, dass Pyrazolderivate als Antikrebsmittel wirken können. Die Modifikation des Pyrazolrestes hat zu Verbindungen geführt, die vielversprechend sind, um das Wachstum von Krebszellen zu hemmen .
Biochemie: Enzymhemmung
In der Biochemie werden diese Derivate auf ihre Rolle als Enzymhemmer untersucht. Durch Bindung an die aktiven Zentren von Enzymen können sie biochemische Pfade regulieren, was für die Behandlung und das Management von Krankheiten entscheidend ist .
Materialwissenschaft: Organische Halbleiter
Die elektronischen Eigenschaften von Pyrazolderivaten machen sie für den Einsatz als organische Halbleiter geeignet. Ihr Potenzial in elektronischen Geräten beruht auf ihrer Fähigkeit, Elektrizität zu leiten, während die Flexibilität von organischen Materialien erhalten bleibt .
Wirkmechanismus
Target of Action
It’s known that pyrazole derivatives have a wide range of biological activities and can interact with various targets .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, often resulting in downstream effects .
Result of Action
It’s known that pyrazole derivatives can have a variety of effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N,N-dimethyl-1H-pyrazole-4-sulfonamide . These factors can include temperature, pH, and the presence of other substances in the environment .
Biochemische Analyse
Biochemical Properties
N,N-dimethyl-1H-pyrazole-4-sulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, and binding interactions with proteins and other biomolecules .
Cellular Effects
N,N-dimethyl-1H-pyrazole-4-sulfonamide affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes and modulate signaling pathways, leading to changes in cellular behavior and function .
Molecular Mechanism
The molecular mechanism of N,N-dimethyl-1H-pyrazole-4-sulfonamide involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. These interactions can lead to alterations in cellular processes and functions, contributing to its overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N-dimethyl-1H-pyrazole-4-sulfonamide can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its effects can vary depending on the duration of exposure and the specific experimental conditions .
Dosage Effects in Animal Models
The effects of N,N-dimethyl-1H-pyrazole-4-sulfonamide can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have identified threshold effects and dose-dependent responses, highlighting the importance of dosage in determining the compound’s overall impact .
Metabolic Pathways
N,N-dimethyl-1H-pyrazole-4-sulfonamide is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can affect the overall metabolic balance within cells and contribute to the compound’s biochemical effects .
Transport and Distribution
The transport and distribution of N,N-dimethyl-1H-pyrazole-4-sulfonamide within cells and tissues involve interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function .
Subcellular Localization
N,N-dimethyl-1H-pyrazole-4-sulfonamide exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell, contributing to its overall biochemical effects .
Eigenschaften
IUPAC Name |
N,N-dimethyl-1H-pyrazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2S/c1-8(2)11(9,10)5-3-6-7-4-5/h3-4H,1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIPZBCMZXCIPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CNN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Cyclobutyl(methyl)amino]ethan-1-ol](/img/structure/B1455304.png)

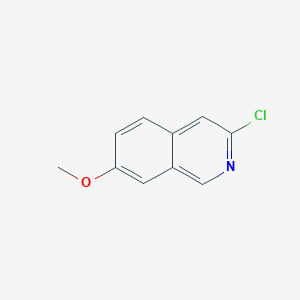
![[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2S)-piperazine-2-carboxylic acid](/img/structure/B1455309.png)
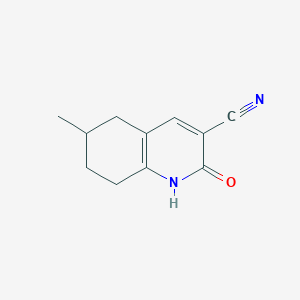

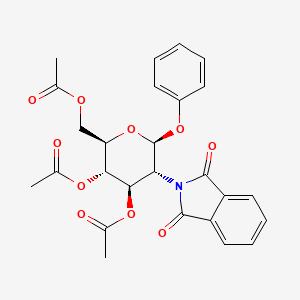
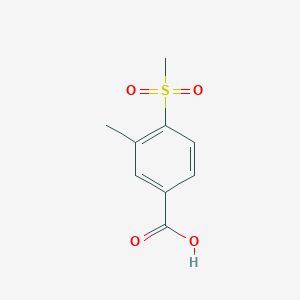
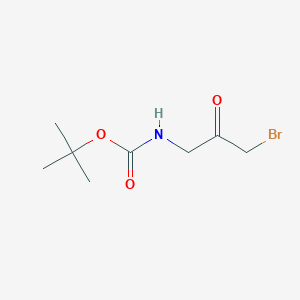
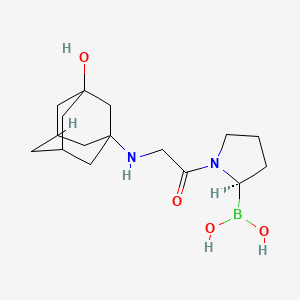
![2-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]acetic acid;hydrochloride](/img/structure/B1455323.png)
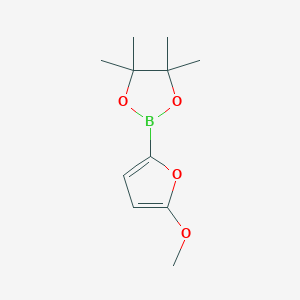
![Tert-butyl [4-(2-amino-ethyl)-phenyl]-acetate oxalate](/img/structure/B1455325.png)
